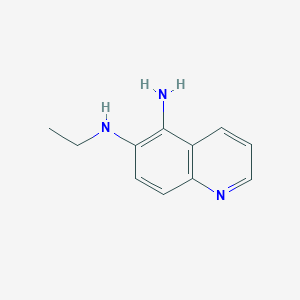

6-N-ethylquinoline-5,6-diamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-N-ethylquinoline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-13-10-6-5-9-8(11(10)12)4-3-7-14-9/h3-7,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKVAMDURIFSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C2=C(C=C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Reaction Mechanisms and Chemical Reactivity of 6 N Ethylquinoline 5,6 Diamine

Mechanistic Investigations of Quinoline (B57606) Ring Formation Pathways

The synthesis of the 6-N-ethylquinoline-5,6-diamine scaffold can be approached through various classical and modern methods for quinoline ring construction. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

Prominent among these are the Skraup and Doebner-von Miller reactions, which involve the reaction of an aniline (B41778) derivative with α,β-unsaturated carbonyl compounds or their precursors. pharmaguideline.comwikipedia.orgsynarchive.com

Skraup Synthesis: This method involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). pharmaguideline.comgoogle.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline. google.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com To synthesize a precursor for this compound, one might start with an appropriately substituted aniline, such as 4-(ethylamino)-3-nitroaniline. The reaction mechanism involves several key steps:

Dehydration of glycerol by sulfuric acid to form acrolein.

1,4-Conjugate addition (Michael addition) of the aniline to acrolein. pharmaguideline.com

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde.

Dehydration to form 1,2-dihydroquinoline.

Oxidation of the dihydroquinoline to the aromatic quinoline. google.com

Doebner-von Miller Reaction: This is a more flexible variation that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com The mechanism is a subject of debate but is believed to involve a fragmentation-recombination pathway after the initial conjugate addition. nih.govresearchgate.net This method allows for greater variation in the substituents on the newly formed pyridine (B92270) ring of the quinoline system.

Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde). pharmaguideline.com While efficient for certain substitution patterns, its application for 5,6-diamino derivatives would require a heavily substituted and potentially inaccessible ortho-aminoaryl ketone precursor.

A modern approach to synthesizing the specific 5,6-diaminoquinoline core involves starting from angularly annelated selenadiazoloquinolones. This pathway includes chlorination of the pyridone ring followed by reductive deselenation, which directly yields 4-chloro-o-diaminoquinolines. nih.gov Subsequent functionalization and dechlorination could provide the target structure.

Kinetic and Thermodynamic Aspects of Amine Group Introduction

An alternative synthetic strategy involves introducing the diamine functionality onto a pre-formed quinoline ring. This is typically achieved through electrophilic nitration followed by reduction.

The nitration of quinoline itself is a well-studied process. Due to the deactivating effect of the nitrogen atom, the reaction requires strong acidic conditions (e.g., HNO₃/H₂SO₄). Under these conditions, the quinoline nitrogen is protonated to form the quinolinium ion. stackexchange.com Electrophilic attack by the nitronium ion (NO₂⁺) then occurs preferentially on the benzene (B151609) ring, which is less deactivated than the pyridinium (B92312) ring. stackexchange.com

Kinetics and Regioselectivity: Kinetic studies show that the quinolinium ion is the primary reacting species. stackexchange.com Nitration typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com The reaction is significantly slower than the nitration of naphthalene, for instance, due to the deactivating positive charge on the adjacent ring. stackexchange.com To achieve the 5,6-disubstituted pattern, one would typically start with a 6-substituted quinoline.

If starting with 6-aminoquinoline, the powerful activating and ortho-, para-directing amino group would facilitate nitration. However, under the strong acidic conditions required, the amino group would be protonated to the deactivating -NH₃⁺ group, complicating the regiochemical outcome.

A more controlled approach involves the nitration of 6-nitroquinoline. The existing nitro group is a meta-director, which would direct the incoming second nitro group to the C5 and C7 positions. Separation of the desired 5,6-dinitroquinoline isomer would be necessary.

Thermodynamics: Aromatic nitration is generally an exothermic and thermodynamically favorable process. youtube.comacs.org The activation energy for the reaction depends on the substrate's reactivity and the reaction conditions. rsc.orgrushim.ru The rate profiles for nitration in sulfuric acid show a maximum rate at approximately 90 wt% H₂SO₄, which is related to the complete ionization of nitric acid to the nitronium ion. rsc.org

Once the dinitroquinoline is obtained, the final step is the reduction of both nitro groups to amines. This transformation is commonly achieved using reducing agents such as:

Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Catalytic hydrogenation using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel.

Iron powder in acetic acid.

These reduction methods are generally high-yielding and provide direct access to the diaminoquinoline core.

Intramolecular and Intermolecular Chemical Transformations of the Diamine Moiety

The ortho-diamine functionality at the 5 and 6 positions is the most reactive site in the molecule for many transformations. The presence of a primary amine (C5-NH₂) and a secondary amine (C6-NHEt) offers possibilities for selective reactions.

The differential reactivity of the two amino groups allows for selective acylation and sulfonylation. The primary amine at C5 is generally more sterically accessible and inherently more nucleophilic than the secondary amine at C6. Therefore, under kinetically controlled conditions (e.g., low temperature, short reaction time, one equivalent of reagent), reaction is expected to occur preferentially at the C5-NH₂ group.

Common acylating agents include acyl chlorides (RCOCl) and anhydrides ((RCO)₂O), while sulfonylation is typically performed with sulfonyl chlorides (RSO₂Cl). The selectivity can be influenced by the steric bulk of the acylating/sulfonylating agent and the reaction conditions.

| Reagent | Expected Major Product (Kinetic Control) | Reaction Conditions |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | 5-Acetamido-6-(ethylamino)quinoline | 1 eq. reagent, base (e.g., pyridine), low temp. |

| Benzoyl Chloride (C₆H₅COCl) | 5-Benzamido-6-(ethylamino)quinoline | 1 eq. reagent, base, 0 °C to RT |

| Tosyl Chloride (p-TsCl) | 5-(p-Toluenesulfonamido)-6-(ethylamino)quinoline | 1 eq. reagent, pyridine, 0 °C |

| Acetic Anhydride ((CH₃CO)₂O) | 5-Acetamido-6-(ethylamino)quinoline | 1 eq. reagent, mild conditions |

Achieving reaction at the less reactive C6-NHEt group would typically require protection of the C5-NH₂ group first, followed by reaction at C6 and subsequent deprotection.

Similar to acylation, N-alkylation and N-arylation reactions are expected to show selectivity for the primary C5-amino group. nih.gov However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to overalkylation. The use of a single equivalent of an alkylating agent (e.g., ethyl iodide) in the presence of a mild base can favor mono-alkylation at the C5 position. researchgate.net

Modern cross-coupling methods, such as the Buchwald-Hartwig amination, could be employed for controlled arylation. The regioselectivity in such reactions would be influenced by the specific ligand and catalyst system used, but the inherent reactivity difference between the primary and secondary amines remains a key factor. d-nb.infoacs.org

The ortho-diamine moiety is a classic precursor for the synthesis of a variety of fused heterocyclic rings. These cyclization reactions are typically high-yielding and proceed via condensation mechanisms.

Formation of Imidazoles: Reaction with carboxylic acids (RCOOH) or their derivatives (e.g., anhydrides, orthoesters) leads to the formation of a fused imidazole (B134444) ring. The reaction with a carboxylic acid, often heated under acidic conditions (Phillips condensation), proceeds via initial formation of an amide at one nitrogen, followed by intramolecular cyclization and dehydration.

Formation of Quinoxalines: Condensation with α-dicarbonyl compounds (e.g., glyoxal, benzil, 2,3-butanedione) is a facile and widely used method to synthesize fused quinoxaline (B1680401) rings. sapub.orgsid.irencyclopedia.pub The reaction is often catalyzed by acids and proceeds rapidly. acgpubs.orgnih.gov

Other Heterocycles: Reaction with other one- or two-carbon synthons can lead to a diverse range of heterocycles. For example, reaction with phosgene (B1210022) or its equivalents can yield a cyclic urea, while reaction with carbon disulfide can produce a cyclic thiourea.

| Reactant | Fused Heterocyclic Product | General Mechanism |

|---|---|---|

| Formic Acid (HCOOH) | Ethyl-1H-imidazo[4,5-f]quinoline | Amide formation, cyclization, dehydration |

| Benzil (PhCOCOPh) | Ethyl-2,3-diphenyl-1H-imidazo[4,5-f]quinoline | Double imine formation, cyclization |

| Glyoxal (CHOCHO) | Ethyl-1H-imidazo[4,5-f]quinoline | Double imine formation, cyclization |

| Carbon Disulfide (CS₂) | Ethyl-1,3-dihydro-2H-imidazo[4,5-f]quinoline-2-thione | Dithiocarbamate formation, cyclization |

Reactivity Profiles of the Quinoline Nitrogen Atoms

The nitrogen atom within the quinoline ring retains its basic, pyridine-like character. Its reactivity, however, is significantly modulated by the presence of the powerful electron-donating diamine substituents on the fused benzene ring.

Basicity and Protonation: The C5-amino and C6-ethylamino groups donate electron density into the aromatic system via resonance. This increases the electron density at the quinoline nitrogen, making it more basic than the nitrogen in unsubstituted quinoline (pKa of quinolinium ion is 4.9). The pKa of the protonated form of this compound is therefore expected to be significantly higher. researchgate.netsemanticscholar.org Protonation readily occurs in the presence of acids to form the corresponding quinolinium salt.

N-Alkylation and N-Oxidation: The enhanced nucleophilicity of the quinoline nitrogen makes it more susceptible to reactions with electrophiles. It can be readily alkylated with alkyl halides to form quaternary quinolinium salts. Reaction with peroxy acids (e.g., m-CPBA) will lead to the formation of the corresponding quinoline N-oxide. The electron-donating groups on the benzene ring facilitate this oxidation. The resulting N-oxide can then be used to direct further functionalization, particularly at the C2 position. nih.gov

Electrophilic Substitution on the Quinoline Ring: While the ortho-diamine moiety is the primary site for most reactions, electrophilic substitution on the quinoline core itself is also influenced by these substituents. The strong electron-donating character of the diamino groups activates the entire ring system towards electrophilic attack. However, under strongly acidic conditions required for reactions like nitration or sulfonation, the amino groups and the quinoline nitrogen would be protonated, leading to deactivation of the ring system and making further substitution difficult. scribd.com

N-Oxidation and Subsequent Rearrangement or Functionalization Reactions

The nitrogen atom of the quinoline ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation significantly alters the electronic properties of the quinoline system, activating it for further reactions. nih.govthieme-connect.de The N-oxidation of heteroaromatic compounds can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in the presence of a catalyst. thieme-connect.deresearchgate.net

The resulting N-oxide of this compound can then undergo a variety of subsequent reactions. For instance, it can be subjected to rearrangement reactions, such as the Boekelheide rearrangement, or used to introduce functional groups at specific positions of the quinoline core. The N-oxide functionality can facilitate nucleophilic substitution at the C2 and C4 positions, which are electronically activated by the N-oxide group.

| Reaction Type | Reagents | Product Type | Potential Outcome for this compound |

| N-Oxidation | m-CPBA, H2O2 | Quinoline N-oxide | Formation of this compound 1-oxide |

| Rearrangement | Acetic Anhydride | Functionalized Quinoline | Potential for rearrangement to introduce a functional group at C2 |

| Functionalization | POCl3 | Chloroquinoline | Introduction of a chlorine atom at the C2 position |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Core

The quinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the directing effects of the existing substituents.

Direct Functionalization at Peripheral Positions

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the benzene ring, as the pyridine ring is deactivated by the nitrogen atom. masterorganicchemistry.com The amino groups at positions 5 and 6 are strong activating groups and will direct incoming electrophiles to the ortho and para positions. In the case of this compound, the most likely positions for electrophilic attack are C7 and C8 on the benzene ring. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also possible, particularly on the pyridine ring, which is electron-deficient. youtube.com The presence of a good leaving group, such as a halogen, is typically required for SNAr to proceed. If a halogen were present at the C2 or C4 position, it could be readily displaced by nucleophiles. The diamine portion of the molecule can also influence the reactivity towards nucleophiles.

| Reaction Type | Reagents | Expected Product Position | Notes |

| Nitration | HNO3/H2SO4 | C7 or C8 | The amino groups are strongly activating and directing. |

| Bromination | Br2/FeBr3 | C7 or C8 | Halogenation is directed by the diamine substituents. |

| Sulfonation | SO3/H2SO4 | C7 or C8 | Sulfonation occurs on the activated benzene ring. |

Cross-Coupling Reactions for Extended Chemical Diversity

To further expand the chemical diversity of this compound, cross-coupling reactions can be employed. wikipedia.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsci-hub.se For these reactions to be feasible, the quinoline core would first need to be functionalized with a suitable group, such as a halogen or a triflate, which can participate in the catalytic cycle.

For example, if a bromo or iodo group were introduced at a specific position on the quinoline ring, it could then be subjected to a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. wikipedia.org This would allow for the attachment of a wide range of substituents, including aryl, alkyl, and amino groups, thereby creating a library of novel compounds based on the this compound scaffold. The quinoline nitrogen itself can also act as a ligand for the metal catalyst, potentially influencing the outcome of the reaction. nih.gov

| Cross-Coupling Reaction | Reactants | Catalyst | Bond Formed |

| Suzuki Coupling | Aryl boronic acid | Pd(PPh3)4 | C-C (aryl-aryl) |

| Heck Coupling | Alkene | Pd(OAc)2 | C-C (alkenyl-aryl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst with specific ligand | C-N (aryl-amine) |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | C-C (alkynyl-aryl) |

Comprehensive Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published studies containing ¹H NMR or ¹³C NMR data for 6-N-ethylquinoline-5,6-diamine were found. Therefore, a detailed analysis of its proton environments and carbon skeleton, including chemical shifts, coupling constants, and multiplicities, cannot be provided.

¹H NMR Spectroscopic Analysis of Proton Environments

Specific ¹H NMR spectral data for this compound is not available in the reviewed literature.

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

Specific ¹³C NMR spectral data for this compound is not available in the reviewed literature.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Without primary 1D NMR data, no analysis based on 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for this compound can be conducted.

Vibrational Spectroscopy for Functional Group Identification

No experimental data from Fourier Transform Infrared (FTIR) or Raman spectroscopy for this compound has been found in scientific databases. This prevents the identification and assignment of its characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

A specific FTIR spectrum and the corresponding vibrational frequency data for this compound are not available.

Raman Spectroscopy for Complementary Vibrational Modes

A specific Raman spectrum and the corresponding vibrational data for this compound are not available.

Further empirical research is required to determine the spectroscopic properties of this compound. Until such studies are conducted and published, a detailed and accurate article on its spectroscopic characterization cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For a compound like this compound, the UV-Vis spectrum would be expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions within the quinoline (B57606) ring system. The presence of the diamine and N-ethyl groups, acting as auxochromes, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system and the electron-donating nature of the amino groups.

A hypothetical UV-Vis data table for this compound, based on expected trends for similar aromatic amines, is presented below. It is important to note that these are predicted values and await experimental verification.

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | ~250-260 | ~20,000-30,000 | π → π |

| Ethanol | ~340-360 | ~5,000-10,000 | n → π |

| Hexane | ~245-255 | ~18,000-28,000 | π → π |

| Hexane | ~330-350 | ~4,000-9,000 | n → π |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For this compound, with a chemical formula of C₁₁H₁₃N₃, the expected exact mass can be calculated.

| Ionization Mode | Predicted m/z |

| [M+H]⁺ | 188.1182 |

| [M+Na]⁺ | 210.1002 |

Fragment Analysis using Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) would provide valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses. For instance, the loss of the ethyl group (C₂H₅, 29 Da) from the molecular ion would be a key indicator of the N-ethyl substitution. Other common fragmentation pathways for quinoline derivatives include the loss of HCN (27 Da) and subsequent ring cleavages.

A table of predicted major fragment ions for this compound is provided below.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 188.1182 | 159.0920 | C₂H₅ |

| 188.1182 | 173.0948 | NH₃ |

| 159.0920 | 132.0712 | HCN |

X-ray Diffraction Analysis for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound. As no crystal structure for this specific compound has been reported, a hypothetical data table is not applicable.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

If chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in the N-ethyl group (e.g., N-(1-phenylethyl)), chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for characterizing their stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral molecules. Without specific chiral derivatives being synthesized and studied, a data table for this section cannot be provided.

Computational Chemistry and Theoretical Investigations of 6 N Ethylquinoline 5,6 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the properties of medium-sized organic molecules like 6-N-ethylquinoline-5,6-diamine. These calculations can predict a wide range of molecular attributes, from geometric parameters to spectroscopic signatures.

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy conformation. For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms.

The quinoline (B57606) core is expected to be largely planar, with the ethyl and diamine substituents positioned to minimize steric hindrance. The bond lengths and angles within the quinoline ring system would be characteristic of aromatic C-C and C-N bonds, with some distortion induced by the substituents. For instance, the C-N bonds of the amino groups are expected to have lengths typical of single bonds, indicating sp3 hybridization of the nitrogen atoms.

Electronic structure analysis, often involving the examination of Frontier Molecular Orbitals (FMOs) like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions. nih.govrsc.org For this compound, the HOMO is anticipated to be localized primarily on the electron-rich diamine and quinoline ring, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the quinoline ring system, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. arabjchem.org

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental data. nih.govnih.gov

The predicted vibrational spectrum of this compound would exhibit several characteristic bands. High-frequency stretching modes for N-H bonds in the amino groups and C-H bonds in the aromatic ring and ethyl group are expected. The spectrum would also feature distinct peaks corresponding to the stretching and bending of the quinoline ring, as well as C-N stretching vibrations. researchgate.netresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound This table contains hypothetical data based on typical values for similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C/C=N Ring Stretch | 1500 - 1650 |

| N-H Bend | 1550 - 1620 |

| C-N Stretch | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). tsijournals.com These predictions are invaluable for assigning experimental spectra and confirming molecular structures. nih.govresearchgate.net

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring, the protons of the ethyl group, and the protons of the amino groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the amino substituents. Similarly, the ¹³C NMR spectrum would provide information about each unique carbon atom in the molecule. The predicted chemical shifts can be compared with experimental data to validate the proposed structure. researchgate.net

Table 2: Predicted NMR Chemical Shifts for this compound This table contains hypothetical data based on typical values for similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |

| Amine N-H | 4.0 - 6.0 | - |

| Ethyl CH₂ | 3.0 - 3.5 | 40 - 50 |

| Ethyl CH₃ | 1.0 - 1.5 | 10 - 20 |

| Aromatic C-N | - | 140 - 160 |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). proquest.comrsc.org This technique can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. rsc.orgdntb.gov.ua

The theoretical UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region, characteristic of the π → π* transitions within the aromatic quinoline system. The presence of the amino and ethylamino substituents, which act as auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) localized around the electronegative nitrogen atoms of the quinoline ring and the exocyclic amino groups. rsc.orgmdpi.com These regions represent the most likely sites for protonation and electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amino groups, indicating their susceptibility to interaction with nucleophiles. researchgate.net

Computational Determination of Basicity (pKa) Values and Protonation States

The basicity of a molecule, quantified by its pKa value, is a crucial parameter that influences its behavior in biological and chemical systems. Computational methods can be used to predict pKa values with reasonable accuracy, often by calculating the free energy change associated with protonation in a solvent continuum model. researchgate.netpeerj.comoptibrium.com

This compound has three nitrogen atoms that can be protonated: the quinoline ring nitrogen, the nitrogen of the 5-amino group, and the nitrogen of the 6-ethylamino group. The basicity of these nitrogen atoms will differ due to their distinct electronic environments. The exocyclic amino groups are generally more basic than the quinoline nitrogen because their lone pairs are more localized. The ethyl group on the 6-amino nitrogen is an electron-donating group, which is expected to increase its basicity relative to the 5-amino group. Computational pKa predictions can help to establish the most likely order of protonation. mdpi.comacs.org

Table 3: Predicted pKa Values for the Nitrogen Atoms of this compound This table contains hypothetical data based on typical values for similar compounds.

| Nitrogen Atom | Predicted pKa |

| 6-N-ethylamino | ~6.5 - 7.5 |

| 5-amino | ~5.5 - 6.5 |

| Quinoline Ring N | ~4.5 - 5.5 |

Reaction Mechanism Modeling and Transition State Characterization

Currently, there are no specific studies in the refereed scientific literature that model the reaction mechanisms or characterize the transition states involving this compound. Computational chemistry serves as a powerful tool for elucidating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. Such studies are crucial for understanding the reactivity of a compound and for designing new synthetic routes. However, this level of detailed computational analysis has not been applied to this compound.

Conformational Landscape Analysis through Computational Methods

The conformational flexibility of a molecule is a critical determinant of its physical and biological properties. Computational methods are essential for mapping the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them. For this compound, the rotation around the bond connecting the ethyl group to the nitrogen atom, as well as the orientation of the amino groups, would define its conformational landscape. At present, no computational studies have been published that detail this conformational analysis. Therefore, data on the relative energies of its possible conformers and the rotational energy profiles are not available.

Structure Reactivity Relationships and Intrinsic Chemical Properties

Impact of the N-Ethyl Substitution on the Chemical Reactivity of the Diamine Moiety

The introduction of an N-ethyl group at the 6-position of the quinoline-5,6-diamine (B1297419) core has a pronounced effect on the chemical reactivity of the diamine moiety. The ethyl group, being an alkyl substituent, acts as an electron-donating group through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom to which it is attached (N6). learncbse.in

Consequently, the N6 nitrogen becomes more nucleophilic and more basic compared to the unsubstituted primary amine nitrogen at the 5-position (N5). This enhanced nucleophilicity makes the N6 amine more reactive towards electrophiles. For instance, in reactions such as alkylation or acylation, the N-ethylated nitrogen would be the preferred site of attack, assuming steric factors are not prohibitive.

The presence of the ethyl group also introduces steric hindrance around the N6 nitrogen. While this steric bulk is modest, it can influence the regioselectivity of reactions involving large or bulky reagents, potentially directing them towards the less hindered N5 amine.

Table 1: Comparative Effects of Substituents on Diamine Moiety

| Feature | N5-Amine (-NH₂) | N6-Amine (-NHEt) | Rationale |

|---|---|---|---|

| Electronic Effect | Reference | Electron-donating (+I) | The ethyl group pushes electron density onto the nitrogen atom. learncbse.in |

| Relative Basicity | Lower | Higher | Increased electron density on N6 makes the lone pair more available for protonation. learncbse.in |

| Relative Nucleophilicity | Lower | Higher | Enhanced electron density increases reactivity towards electrophiles. |

| Steric Hindrance | Lower | Higher | The ethyl group occupies more space than a hydrogen atom. |

Influence of the 5,6-Diamine Substitution Pattern on Quinoline (B57606) Core Reactivity

The 5,6-diamine substitution pattern dramatically alters the reactivity of the quinoline core. Both the primary amine (-NH₂) at C5 and the secondary amine (-NHEt) at C6 are potent electron-donating groups that strongly activate the aromatic system towards electrophilic substitution. iust.ac.ir This activation is primarily directed towards the benzene (B151609) ring portion of the quinoline molecule.

The activating influence of these groups significantly increases the electron density of the carbocyclic ring, making it much more susceptible to electrophilic attack than the parent quinoline molecule. According to the principles of electrophilic aromatic substitution, these activating groups direct incoming electrophiles to the positions ortho and para to themselves. In this case, the open ortho position is C7, and the open para position is C8 (relative to the C5 amine). Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur preferentially at the C7 and C8 positions.

Conversely, the increased electron density on the benzenoid ring deactivates the heterocyclic pyridine (B92270) ring towards nucleophilic attack. In unsubstituted quinoline, nucleophilic substitution typically occurs at the C2 and C4 positions. iust.ac.ir However, the strong electron-donating character of the diamine groups counteracts the electron-withdrawing effect of the pyridine nitrogen, making nucleophilic aromatic substitution on the pyridine ring less favorable.

Analysis of Aromaticity and Electron Distribution within the Quinoline System

The lone pairs of electrons on the N5 and N6 nitrogen atoms are delocalized into the π-system of the quinoline ring through resonance. This delocalization has two major consequences:

Increased Electron Density: There is a substantial increase in electron density on the benzene portion of the quinoline core, particularly at the carbon atoms ortho and para to the amine groups.

Polarization: The molecule becomes more polarized, with a region of high electron density centered on the benzenoid ring and a comparatively electron-deficient pyridine ring.

The N-ethyl group at the 6-position further enhances this effect. Its electron-donating nature pushes additional electron density onto the N6 nitrogen, which is then more effectively delocalized into the ring. This results in a highly activated benzene ring. Computational studies on analogous substituted quinolines confirm that amino groups cause a significant redistribution of electron density, affecting the molecule's reactivity and interaction with other molecules.

Basicity and Proton Affinity of the Diamine and Quinoline Nitrogens

6-N-ethylquinoline-5,6-diamine possesses three nitrogen atoms, each with a distinct basic character. Basicity is a measure of the availability of the lone pair of electrons on a nitrogen atom for protonation. learncbse.in The related term, proton affinity, is the negative of the enthalpy change for the protonation reaction in the gas phase. nih.govnist.gov

The predicted order of basicity for the three nitrogen atoms is:

N6 (Ethylamino Group): This is expected to be the most basic nitrogen. The attached ethyl group is electron-donating, increasing the electron density on the nitrogen and making its lone pair more available for protonation. learncbse.in

N5 (Amino Group): This primary amine is less basic than N6 due to the absence of an electron-donating alkyl group. Its basicity is comparable to that of an aniline (B41778), though influenced by the fused heterocyclic system.

N1 (Quinoline Ring Nitrogen): This nitrogen is the least basic. Its lone pair of electrons resides in an sp² hybrid orbital and is part of the aromatic π-system, making it less available for protonation compared to the exocyclic sp³-hybridized amino groups.

Table 2: Predicted Basicity of Nitrogen Atoms

| Nitrogen Atom | Location | Hybridization | Electronic Factors | Predicted Basicity |

|---|---|---|---|---|

| N6 | 6-Ethylamino | sp³ | +I effect from ethyl group | Most Basic |

| N5 | 5-Amino | sp³ | Reference aniline-like | Intermediate |

| N1 | Quinoline Ring | sp² | Lone pair in aromatic system | Least Basic |

Electronic and Steric Effects on Chemical Transformation Pathways

The chemical transformation pathways of this compound are governed by a combination of electronic and steric effects originating from its substituents.

Electronic Effects: The dominant electronic effect is the strong electron-donating character of the two amino groups. This makes electrophilic aromatic substitution the most favored reaction pathway, with incoming electrophiles being directed to the C7 and C8 positions. The high electron density on the benzenoid ring facilitates these reactions, allowing them to proceed under milder conditions than those required for unsubstituted quinoline. The N-ethyl group enhances this activation.

Steric Effects: Steric hindrance plays a role in directing the selectivity of reactions. The N-ethyl group provides more steric bulk than the N-H of the primary amine. This can influence reactions at the N6 position, potentially favoring reactions at the less hindered N5 site if the attacking species is large. Furthermore, the adjacent positioning of the 5- and 6-diamine groups can lead to chelation with metal ions, a transformation that is highly dependent on the steric environment around the nitrogen atoms. The steric bulk of the ethyl group could also influence the regioselectivity of electrophilic attack at the C7 position, which is ortho to the N6-ethylamino group.

Coordination Chemistry and Ligand Properties of 6 N Ethylquinoline 5,6 Diamine

6-N-ethylquinoline-5,6-diamine as a Chelating or Bridging Ligand

Based on its molecular structure, which features two adjacent nitrogen donor atoms—one on the quinoline (B57606) ring and an ethyl-substituted amine at the 6-position—this compound is theoretically well-suited to act as a bidentate chelating ligand. The formation of a stable five-membered chelate ring with a metal ion is a highly probable coordination mode. The nitrogen atoms of the diamine functionality can coordinate to a single metal center, thereby satisfying the geometric and electronic requirements for chelation.

Furthermore, the potential for this ligand to act as a bridging ligand, linking two or more metal centers, cannot be entirely dismissed without experimental evidence. However, the close proximity of the two nitrogen atoms suggests that chelation to a single metal ion would be the sterically and thermodynamically favored coordination mode. The ethyl group on one of the nitrogen atoms might introduce some steric hindrance, potentially influencing the coordination geometry and the stability of the resulting complexes. A definitive understanding of its behavior as a chelating versus a bridging ligand awaits empirical investigation.

Synthetic Strategies for Novel Metal Complexes

In the absence of specific literature for this compound, synthetic strategies for its metal complexes can only be hypothesized based on general methods for the synthesis of coordination compounds. A common approach would involve the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt, with common options including ethanol, methanol, acetonitrile, or dimethylformamide.

The stoichiometry of the reaction, the nature of the metal salt's counter-ion, and the reaction conditions (e.g., temperature, reaction time) would be critical parameters to control in order to isolate crystalline products of a specific coordination number and geometry. The general reaction scheme would likely be:

n L + M(X)m → [M(L)n]Xm

Where:

L = this compound

M = Metal ion

X = Counter-ion

n = number of ligands

m = charge of the metal ion

Comprehensive Characterization of Coordination Compounds

The characterization of any potential metal complexes of this compound would rely on a suite of standard analytical techniques to elucidate their structure, bonding, and electronic properties.

Spectroscopic Analysis (IR, UV-Vis, NMR, Mass Spectrometry) of Metal Complexes

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with that of its metal complexes would provide evidence of coordination. Shifts in the vibrational frequencies of the N-H and C-N bonds would be indicative of the nitrogen atoms' involvement in bonding to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal center and any charge-transfer bands, which would be crucial for determining the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy would be invaluable for confirming the structure of the ligand within the coordination sphere. Changes in the chemical shifts of the protons and carbons near the coordination sites would provide direct evidence of complex formation.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) could be used to determine the mass-to-charge ratio of the complex ions, thereby confirming their composition.

Magnetic Susceptibility and Electronic Structure Investigations

For paramagnetic complexes, magnetic susceptibility measurements would be essential to determine the number of unpaired electrons on the metal ion. This information, in conjunction with spectroscopic data, would help to establish the oxidation state and the electronic configuration of the metal in the complex, as well as to infer its coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Thermodynamic and Kinetic Stability Studies of Metal Complexation

Should metal complexes of this compound be synthesized, studies on their thermodynamic and kinetic stability would be crucial to understand their behavior in solution. Techniques such as potentiometric titrations or spectrophotometric methods could be employed to determine the formation constants (stability constants) of the complexes. Kinetic studies could investigate the rates of formation and dissociation of the complexes, providing insights into their lability or inertness.

Advanced Research Directions and Potential Applications in Materials Science

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with vast potential in gas storage, separation, and catalysis. The diamine functionality of 6-N-ethylquinoline-5,6-diamine makes it an ideal building block, or "linker," for the construction of these frameworks.

For instance, quinoline-based linkers have been successfully incorporated into COFs, leading to materials with high crystallinity and stability. mdpi.com The presence of the ethyl group on one of the amine nitrogens in this compound could influence the steric environment around the linkage points, potentially leading to novel framework topologies and pore structures.

Table 1: Potential Properties of COFs and MOFs Incorporating this compound

| Property | Potential Advantage |

| High Porosity | Enhanced gas storage and separation capabilities. |

| Tunable Pore Size | Selective adsorption of molecules based on size and shape. |

| Chemical Stability | Robustness in various chemical environments. |

| Catalytic Activity | Active sites for chemical transformations. |

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The quinoline (B57606) moiety in this compound is a well-known fluorophore, and its fluorescence can be sensitive to its local environment. This property makes it a promising component for creating fluorescent sensors.

The nitrogen atoms in the quinoline ring and the diamine groups can act as binding sites for metal ions or small organic molecules. Upon binding a "guest" molecule, the electronic properties of the quinoline ring can be perturbed, leading to a change in its fluorescence emission. This "on-off" or ratiometric response can be used for the selective detection of specific analytes. Quinoline-containing compounds have been shown to form highly fluorescent complexes with various metal ions. nanobioletters.com

Development as Components in Chemical Sensors for Small Molecules or Ions

Building upon its potential in supramolecular chemistry, this compound could be a key component in the development of highly selective and sensitive chemical sensors. Quinoline-based sensors have been developed that form luminescent complexes with ions like Cd(II) and fluorescent ones with Zn(II). wikipedia.org

The diamine groups can be functionalized to introduce specific recognition sites for target analytes. The ethyl group could also play a role in fine-tuning the selectivity and sensitivity of the sensor. For example, a sensor incorporating this molecule could potentially detect metal ions, anions, or neutral organic molecules through changes in its fluorescence or color. The development of such sensors is crucial for applications in environmental monitoring, medical diagnostics, and industrial process control.

Table 2: Potential Sensing Applications for this compound-based Sensors

| Target Analyte | Potential Sensing Mechanism | Application Area |

| Metal Ions (e.g., Zn²⁺, Fe³⁺) | Chelation-induced fluorescence change. nanobioletters.comnih.gov | Biological imaging, environmental monitoring. |

| Anions (e.g., phosphate) | Hydrogen bonding interactions leading to spectral shifts. | Environmental and biological sensing. |

| Small Organic Molecules | Host-guest complexation affecting fluorescence. | Industrial process control, diagnostics. |

Application as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atoms in this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The diamine can act as a bidentate or tridentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity.

In homogeneous catalysis, metal complexes of this ligand could be used to catalyze a wide range of organic transformations. The quinoline backbone provides a rigid scaffold that can create a well-defined coordination environment around the metal center. In heterogeneous catalysis, the ligand could be immobilized on a solid support, such as silica or a polymer, to create a recyclable catalyst. Quinoline and its derivatives are widely used as ligands in organometallic catalysis. mdpi.com

Exploration in the Design of Novel Functional Materials with Tailored Chemical Properties

The versatility of the this compound structure allows for its incorporation into a wide array of functional materials. The functionalization of the quinoline core is a known strategy to control the properties of the resulting materials. brieflands.comresearchgate.net

By modifying the quinoline ring or the amine groups, it is possible to tune the electronic, optical, and chemical properties of the molecule. For example, introducing electron-withdrawing or electron-donating groups to the quinoline ring could alter its fluorescence properties or its redox potential. These tailored molecules could then be used as building blocks for organic light-emitting diodes (OLEDs), photovoltaic cells, or other electronic devices.

Utilization in Polymer Chemistry as Monomers or Cross-linking Agents

Diamines are fundamental monomers in the synthesis of polyamides, such as nylon, through condensation polymerization with dicarboxylic acids. nih.gov this compound could be used as a monomer to create novel polyamides with unique properties. The rigid quinoline unit in the polymer backbone would likely lead to polymers with high thermal stability and mechanical strength.

Furthermore, the diamine functionality allows this molecule to act as a cross-linking agent for polymers like epoxy resins. mdpi.com Cross-linking introduces covalent bonds between polymer chains, which can significantly improve the mechanical properties, thermal stability, and chemical resistance of the material. The use of an aromatic diamine cross-linker can also influence the hydrophilicity and interlayer spacing of materials like graphene oxide membranes. acs.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。